

dextropropoxyphene vs rac-Propoxyphene-D5 differences

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Compound Focus: rac-Propoxyphene-D5

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Dextropropoxyphene Profile

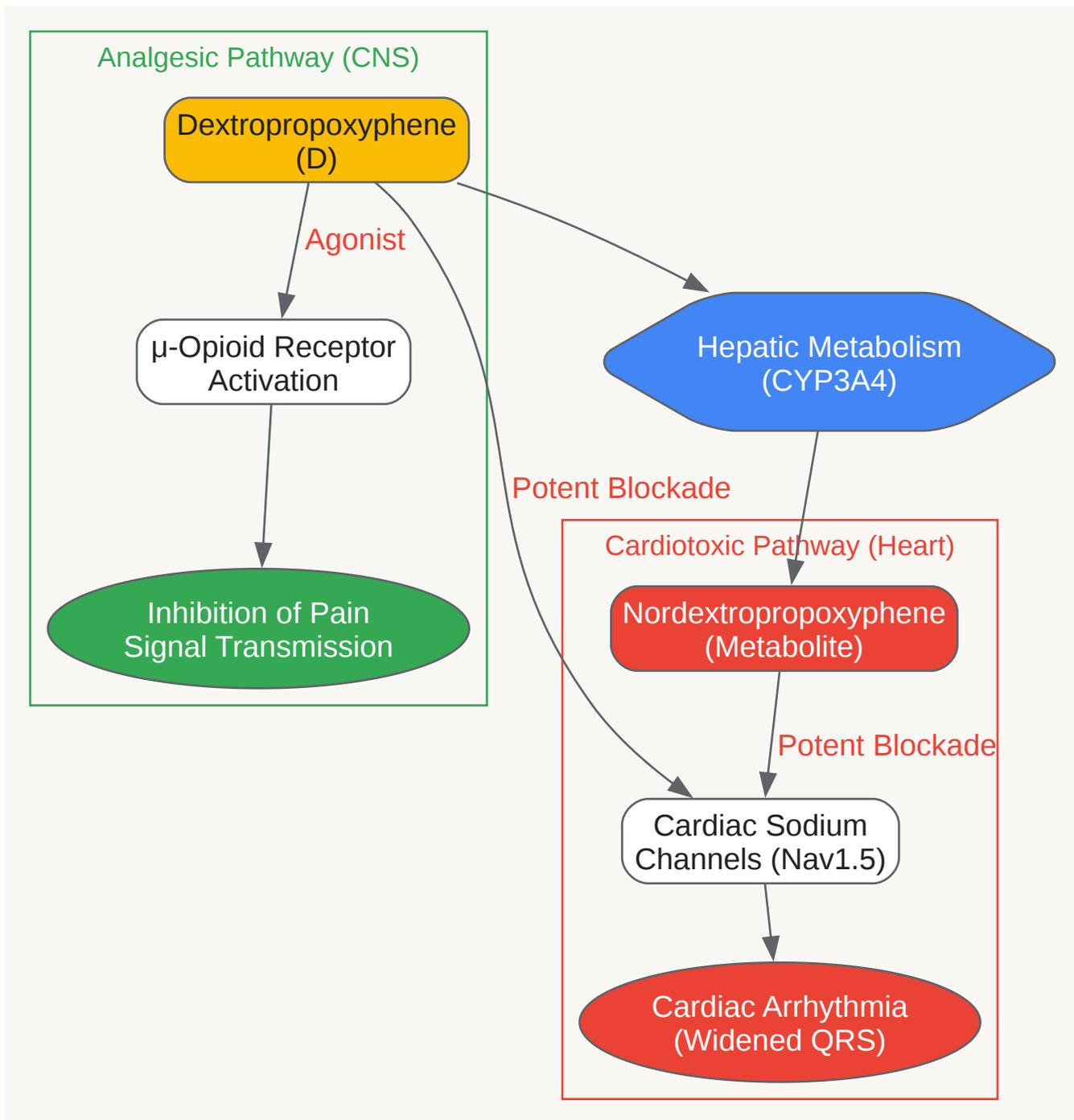
The table below summarizes the core scientific and regulatory information for dextropropoxyphene.

Aspect	Description
IUPAC Name	(1S,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propionate [1]
Molecular Formula	C ₂₂ H ₂₉ NO ₂ [1] [2]
Molecular Weight	339.47 g/mol (non-deuterated) [1] [2]
Opioid Receptor Activity	Agonist at μ-(MOR) and δ-(DOR) opioid receptors; antagonist at κ-(KOR) receptors [2]
Additional Targets	NMDA receptor antagonist; weak serotonin reuptake inhibitor; noncompetitive α3β4 neuronal nicotinic acetylcholine receptor antagonist [1] [3]
Primary Clinical Use	Treatment of mild to moderate pain (historically) [1] [2]

Aspect	Description
Key Metabolite	Nordextropropoxyphene (Norpropoxyphene) [1] [4] [5]
Metabolite Half-Life	30-36 hours [1]
Major Safety Concern	Cardiotoxicity (QTc prolongation, widened QRS complex, arrhythmias) even at therapeutic doses, leading to market withdrawal in the US and Europe [1] [4] [6]

Pharmacological Action and Cardiac Toxicity Pathway

The diagram below illustrates the primary mechanism of analgesic action and the pathway leading to cardiotoxicity.



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Dextropropoxyphene's analgesic and cardiotoxic mechanisms involve distinct pathways and compounds.

rac-Propoxyphene-D5: Inferences for Research Use

Based on standard practices in analytical chemistry and pharmacology, **rac-Propoxyphene-D5** can be inferred as follows:

- **rac- (Racemic)**: This prefix indicates an equal mixture of two enantiomers—dextropropoxyphene (the active analgesic isomer) and levopropoxyphene (which lacks significant analgesic effect but may have antitussive properties) [1] [2] [3].
- **-D5 (Deuterated)**: This suffix signifies a stable, isotopically labeled internal standard used in quantitative mass spectrometry. Five hydrogen atoms in the molecule are replaced with deuterium, creating a predictable mass shift that allows precise measurement of the non-deuterated drug in biological samples [1].
- **Primary Application**: It is used in **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)** methods for bioanalysis, toxicology, and pharmacokinetic studies to ensure accuracy and reproducibility when quantifying dextropropoxyphene and its metabolite levels.

Historical Context and Regulatory Status

Dextropropoxyphene's use as a therapeutic drug has been largely discontinued due to significant safety issues.

- **Withdrawn Markets**: It has been withdrawn from the US and European markets due to concerns over fatal overdoses and heart arrhythmias, even at therapeutic doses [1] [2] [6].
- **Efficacy Concerns**: Multiple studies found its analgesic efficacy to be no better than acetaminophen or aspirin alone, and inferior to other weak opioids like codeine [1] [4] [7].
- **Risk in the Elderly**: The drug's complex pharmacokinetics are altered in the elderly, with significantly longer half-lives for both the parent drug and its cardiotoxic metabolite, nordextropropoxyphene, increasing the risk of accumulation and toxicity [4] [5].

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